cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Description
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIKHCMCDNBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195226 | |
| Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-89-4, 1089709-08-9 | |
| Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Transition Metal-Catalyzed "Cut-and-Sew" Cyclobutane Formation
Recent advances emphasize the use of transition metal catalysis, especially palladium and rhodium complexes, to facilitate cyclobutane ring formation via C–C activation and cycloaddition processes.
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- Starting from cyclobutanone derivatives or cyclobutanol precursors, a palladium-catalyzed tandem process involving C–C bond cleavage and subsequent ring closure (referred to as "cut-and-sew") is employed.
- The process involves the coupling of cyclobutanone with olefins or alkynes bearing silicon substituents, leading to the formation of the desired cyclobutane with the silyl ether at the 3-position.
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- A study reports a Pd-catalyzed tandem C–N bond coupling/allylic alkylation that constructs the nitrogen-tethered benzocyclobutenone, which can be further manipulated to install the silicon group (Reference).
- The method achieves high enantioselectivity (94-99% e.e.) and broad substrate scope, indicating its versatility for synthesizing silicon-substituted cyclobutanes.
Silyl Protection of Cyclobutanols
Following ring construction, the hydroxyl group at the 3-position is protected as a silyl ether:
Reagents :
- Dimethylchlorosilane or tert-butyldimethylchlorosilane (TBDMSCl) are common silylating agents.
- Base such as imidazole or pyridine facilitates the nucleophilic attack on silicon.
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- The cyclobutanol intermediate is dissolved in anhydrous solvent (e.g., dichloromethane).
- The silyl chloride is added along with a base at low temperature (0°C to room temperature).
- The mixture is stirred until completion, then purified by column chromatography.
Notes :
- The choice of silyl group influences the stability and subsequent deprotection steps. The dimethylsilyl group provides a balance between stability and reactivity.
Stereoselective Synthesis of the cis-Isomer
-
- The stereochemistry is controlled via the choice of starting materials, catalysts, and reaction conditions.
- Use of chiral ligands in metal catalysis ensures the formation of cis -configured cyclobutane derivatives.
Detailed Data Table of Preparation Methods
Research Findings and Insights
Catalytic Efficiency : Transition metal catalysis, especially Rh and Pd complexes, has been shown to facilitate the formation of complex cyclobutane frameworks with high stereocontrol (Reference). These methods are adaptable to incorporate silicon protecting groups at specific positions.
Stability of Silicon Protecting Groups : The dimethylsilyl ether is stable under various reaction conditions but can be selectively deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF) for downstream modifications.
Stereochemical Control : Diastereoselective reductions and chiral catalysis are crucial for obtaining the desired cis-isomer, which is often more challenging due to the inherent strain and stereoelectronic factors of cyclobutane rings.
Synthetic Flexibility : The methods described allow for the introduction of various substituents on the cyclobutane ring, enabling customization for different derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can undergo oxidation reactions where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form various cyclobutane derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane alcohols.
Substitution: Formation of deprotected cyclobutanol or other substituted derivatives.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is utilized as a reagent in organic synthesis. Its ability to participate in various reactions makes it valuable for constructing complex organic molecules. For instance, it can serve as a precursor for synthesizing more complex siloxane compounds or as an intermediate in the preparation of pharmaceuticals.
Facial Selectivity in Cycloadditions
Research has demonstrated that compounds like this compound exhibit facial selectivity during 1,3-dipolar cycloadditions. This property can be exploited to create stereochemically pure products, which are crucial in the synthesis of biologically active molecules .
Pharmaceutical Applications
Potential Drug Development
The compound's structural features suggest potential applications in drug development, particularly in creating new therapeutic agents. Its ability to modify biological activity through structural variation allows chemists to design drugs with enhanced efficacy and reduced side effects.
Protein Degrader Building Blocks
this compound is categorized under protein degrader building blocks. This classification indicates its potential use in developing targeted protein degradation strategies, which are gaining traction in modern pharmacology for treating diseases like cancer .
Materials Science
Silicon-Based Materials
Due to the presence of silicon in its structure, this compound can be used to synthesize silicon-based materials with unique properties. These materials can find applications in electronics, coatings, and nanotechnology.
Polymer Chemistry
The compound can act as a modifier or additive in polymer chemistry, enhancing the properties of polymers such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics suitable for various industrial applications.
Case Study 1: Synthesis of Siloxane Derivatives
A study focused on the use of this compound as a precursor for synthesizing siloxane derivatives demonstrated its efficiency in yielding high-purity products suitable for further functionalization . The research highlighted the compound's role in facilitating reactions that lead to the formation of complex siloxane networks.
Case Study 2: Application in Drug Design
In another investigation, researchers explored the structural modifications of this compound to develop novel therapeutic agents targeting specific biological pathways. The study revealed promising results regarding the compound's bioactivity and its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The stability of the TBDMS group under a wide range of conditions makes it an ideal choice for protecting alcohols in synthetic chemistry .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
- CAS No.: 1408074-89-4
- Molecular Formula : C₁₀H₂₂O₂Si
- Molecular Weight : 202.37 g/mol
- Synonyms: cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol, this compound-D11671 .
Structural Features: This compound consists of a cyclobutanol core (a four-membered cyclic alcohol) with a tert-butyldimethylsilyl (TBS) ether group at the cis-3 position. The TBS group acts as a protective moiety for the hydroxyl group, enhancing stability during synthetic reactions .
Applications :
Primarily used in organic synthesis as a protected alcohol intermediate. Silyl ethers like TBS are favored for their robustness under acidic and basic conditions, though they are cleavable via fluoride ions (e.g., TBAF) .
Storage : Recommended storage at 2–8°C to prevent degradation .
Structural and Functional Group Comparisons
Key Research Findings
Reactivity in Synthesis: The TBS-protected cyclobutanol exhibits higher reactivity in ring-opening reactions compared to cyclopentanol derivatives due to cyclobutane’s inherent strain . In contrast, bis-TBS-protected pyrrolidine () demonstrates suppressed reactivity at hydroxyl sites, making it suitable for multi-step syntheses requiring selective deprotection .
Steric and Electronic Effects: The tert-butyldimethylsilyl group in the main compound provides greater steric shielding than smaller silyl groups (e.g., trimethylsilyl), reducing unwanted side reactions . Compounds like cis-3-(Aminomethyl)cyclobutanol hydrochloride lack protective groups, making them prone to oxidation but more reactive in amine-specific couplings .
Thermal and Chemical Stability: Cyclobutanol derivatives with silyl protection (e.g., the main compound) show superior thermal stability versus unprotected analogs like 1-methylcyclopentanol, which degrades at elevated temperatures .
Industrial Relevance: The main compound is priced at ~¥1500/250mg (), reflecting its niche use in high-value syntheses. In contrast, simpler alcohols like 1-methylcyclopentanol are bulk-produced for solvents .
Biological Activity
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, also known by its CAS number 1408074-89-4, is a siloxane compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H22O2Si
- Molecular Weight : 202.37 g/mol
- IUPAC Name : (1S,3S)-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-ol
- CAS Number : 1408074-89-4
The compound features a cyclobutanol structure with a tert-butyldimethylsilyl ether functionality, which may influence its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that compounds with siloxane functionalities can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The structural properties may allow it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways that involve silylated compounds.
- Cell Signaling Modulation : There is evidence that similar compounds can modulate signaling pathways related to cell growth and apoptosis, which could be beneficial in cancer research.
Antioxidant Properties
A study published in the Journal of Agricultural and Food Chemistry demonstrated that siloxane derivatives exhibit significant antioxidant activities in vitro. The mechanism was primarily attributed to their ability to donate electrons and stabilize free radicals .
Enzyme Interaction
Research investigating the interaction of silylated compounds with cytochrome P450 enzymes indicated that these compounds could act as competitive inhibitors. This finding is crucial for understanding their potential effects on drug metabolism and efficacy .
Cancer Cell Studies
In a series of experiments involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed that at certain concentrations, the compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Q & A
Q. What advanced techniques enhance stereochemical purity during multi-step synthesis of TBS-protected cyclobutanol derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
